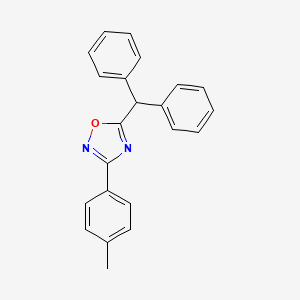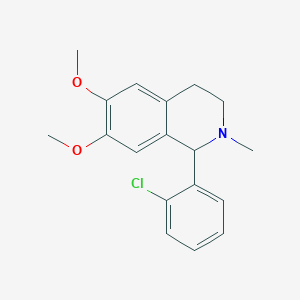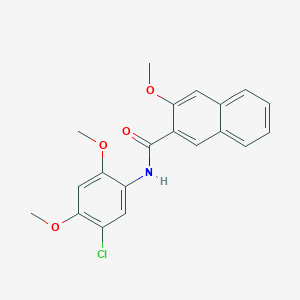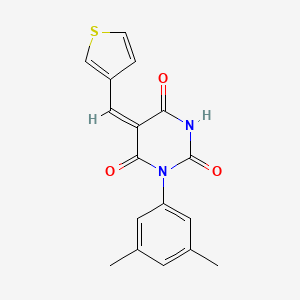![molecular formula C20H14Cl2N2O2S B4900622 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been shown to have potent anti-cancer activity in preclinical studies, and it is currently being investigated in clinical trials.
Mécanisme D'action
The mechanism of action of 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide involves inhibition of the protein kinase PAK4. PAK4 is involved in a number of cellular processes that are important for cancer cell survival and proliferation, including cell migration, invasion, and survival. By inhibiting PAK4, this compound is able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide for lab experiments is its potency and specificity. This compound has been shown to have potent anti-cancer activity at low concentrations, and it is highly specific for PAK4. This makes it a useful tool for studying the role of PAK4 in cancer cell biology. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of combination therapies that include this compound. For example, this compound has been shown to synergize with other anti-cancer agents, such as paclitaxel and doxorubicin. Another area of interest is the development of more potent and selective inhibitors of PAK4, which could have even greater anti-cancer activity than this compound. Finally, there is interest in exploring the role of PAK4 in other diseases, such as neurological disorders.
Méthodes De Synthèse
The synthesis of 3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide involves a multi-step process that begins with the reaction of 4-chlorophenol with 4-nitrophenyl chloroformate to form the intermediate 4-nitrophenyl 4-chlorophenyl carbonate. This intermediate is then reacted with 4-(4-chlorophenoxy)aniline to form the key intermediate, which is subsequently treated with thiosemicarbazide and acetic anhydride to yield the final product, this compound.
Applications De Recherche Scientifique
3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated that this compound has potent anti-cancer activity, particularly against solid tumors such as breast, lung, and colon cancers.
Propriétés
IUPAC Name |
3-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-14-4-8-17(9-5-14)26-18-10-6-16(7-11-18)23-20(27)24-19(25)13-2-1-3-15(22)12-13/h1-12H,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEFNWJPUONEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900560.png)
![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)

![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)


![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)


![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)
